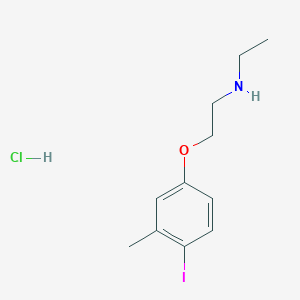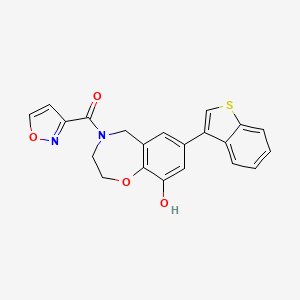![molecular formula C17H14ClN3O3S B5308463 3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide is a chemical compound that has been widely used in scientific research. This compound is a member of the acrylamide family and is commonly referred to as CNMA. CNMA is a synthetic compound that has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
作用机制
The mechanism of action of CNMA involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and the inhibition of their formation leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
CNMA has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer properties, CNMA has been shown to possess anti-inflammatory, antifungal, and antimicrobial properties. CNMA has also been shown to inhibit the activity of various enzymes, including tyrosine kinases and serine/threonine kinases.
实验室实验的优点和局限性
One of the main advantages of using CNMA in lab experiments is its potent anticancer properties. CNMA has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the main limitations of using CNMA in lab experiments is its potential toxicity. CNMA has been shown to exhibit toxic effects on normal cells, and further studies are required to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the research of CNMA. One potential area of research is the development of CNMA-based anticancer drugs. Further studies are required to determine the optimal dosage and administration of CNMA for the treatment of cancer. Another potential area of research is the investigation of the molecular mechanisms underlying the anticancer properties of CNMA. Further studies are required to determine the specific targets of CNMA and the signaling pathways involved in its anticancer activity. Additionally, further studies are required to determine the safety and efficacy of CNMA in vivo and its potential applications in other fields of scientific research.
合成方法
The synthesis of CNMA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 2-methyl-4-nitroaniline, which is then reacted with thionyl chloride to form 2-methyl-4-nitrophenyl isothiocyanate. This intermediate is then reacted with 4-chloroaniline to form the final product, CNMA.
科学研究应用
CNMA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CNMA is in the field of medicinal chemistry. CNMA has been shown to possess potent anticancer properties and has been investigated as a potential drug candidate for the treatment of various types of cancer.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-11-10-14(21(23)24)7-8-15(11)19-17(25)20-16(22)9-4-12-2-5-13(18)6-3-12/h2-10H,1H3,(H2,19,20,22,25)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCRCRDCFWWSRF-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)

![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)

